molecular formula C6H7N5O3 B600783 Xanthopterin monohydrate CAS No. 5979-01-1

Xanthopterin monohydrate

Cat. No.: B600783
CAS No.: 5979-01-1
M. Wt: 197.15 g/mol
InChI Key: GXYCFNCAIXIUMR-UHFFFAOYSA-N
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Scientific Research Applications

Chemistry: : Xanthopterin Hydrate is used as a research tool in the study of pteridine chemistry and its derivatives. It serves as a model compound for understanding the chemical behavior of pteridines under various conditions .

Biology: : In biological research, Xanthopterin Hydrate is studied for its role in inhibiting RNA synthesis and its effects on cellular processes. It has been shown to cause renal growth and hypertrophy in rats, making it a valuable compound for studying renal physiology .

Medicine: It is being investigated for its potential use in treating diseases related to abnormal RNA synthesis and cellular growth .

Industry: : In the industrial sector, Xanthopterin Hydrate is used as a natural dye and a component in various chemical formulations. Its unique optical properties make it suitable for applications in materials science and photonics .

Mechanism of Action

Small microorganisms convert Xanthopterin into folic acid . It is the end product of a non-conjugated pteridine compound and inhibits the growth of lymphocytes produced by concanavalin .

Future Directions

Xanthopterin is a yellow, crystalline solid that occurs mainly in the wings of butterflies and in the urine of mammals . It has been suggested, without direct proof, that the Oriental hornet uses xanthopterin as a light-harvesting molecule to transform light into electrical energy . This remains an active and controversial area of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions: : Xanthopterin Hydrate can be synthesized through various chemical reactions involving pteridine derivatives. One common method involves the oxidation of pteridine compounds under controlled conditions. The specific reaction conditions, such as temperature, pH, and the use of oxidizing agents, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods: : Industrial production of Xanthopterin Hydrate typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and drying to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions: : Xanthopterin Hydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to modify the chemical structure of the compound for specific applications .

Common Reagents and Conditions

Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pteridine derivatives, while reduction may produce reduced forms of Xanthopterin Hydrate .

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : Xanthopterin Hydrate is unique due to its specific excitation/emission properties and its ability to inhibit RNA synthesis. Its role in causing renal growth and hypertrophy in rats also sets it apart from other similar compounds .

Properties

IUPAC Name

2-amino-3,5-dihydropteridine-4,6-dione;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N5O2.H2O/c7-6-10-4-3(5(13)11-6)9-2(12)1-8-4;/h1H,(H,9,12)(H3,7,8,10,11,13);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXYCFNCAIXIUMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(C(=O)NC(=N2)N)NC1=O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50975198
Record name 4-Hydroxy-2-imino-1,5-dihydropteridin-6(2H)-one--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50975198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5979-01-1
Record name 4,6-Pteridinedione, 2-amino-3,5-dihydro-, hydrate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5979-01-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxy-2-imino-1,5-dihydropteridin-6(2H)-one--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50975198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,6-Pteridinedione, 2-amino-1,5-dihydro-, monohydrate
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